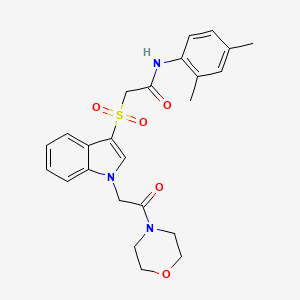
N-(2,4-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O5S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,4-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and the mechanisms underlying its effects.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C24H27N3O5S, and it features a sulfonamide group attached to an indole structure, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity . For instance, in vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. Notably, the compound showed an IC50 value of 0.3 μM against acute lymphoblastic leukemia (ALL) cells, indicating potent activity compared to other tested compounds .
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| ALL (EU-3) | 0.3 |
| Neuroblastoma (NB1643) | 0.5 |
| Neuroblastoma (SHEP1) | 0.8 |
| Neuroblastoma (LA1–55N) | 1.2 |
These results indicate that the compound has a preferential activity towards ALL cells over neuroblastoma cells, suggesting a potential therapeutic application in hematological malignancies.
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within cancer cells. It may inhibit key signaling pathways responsible for cell proliferation and survival. The presence of the morpholino and sulfonamide groups likely enhances its binding affinity to these targets.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 1H-indole-3-sulfonyl chloride with N-(2,4-dimethylphenyl)acetamide in the presence of a base, followed by the introduction of the morpholino group through nucleophilic substitution reactions.
Table 2: Common Synthetic Routes for this compound
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Sulfonation | 1H-indole-3-sulfonyl chloride |
| 2 | Acetylation | N-(2,4-dimethylphenyl)acetamide |
| 3 | Substitution | 2-morpholino-2-oxoethyl chloride |
Case Studies and Research Findings
In one notable study, researchers evaluated the compound's effects on cell growth and apoptosis in various cancer models. The results indicated that treatment with this compound led to significant reductions in colony formation in treated cells compared to control groups . This suggests that it not only inhibits proliferation but may also induce programmed cell death.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-17-7-8-20(18(2)13-17)25-23(28)16-33(30,31)22-14-27(21-6-4-3-5-19(21)22)15-24(29)26-9-11-32-12-10-26/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBLVOPERGGKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













